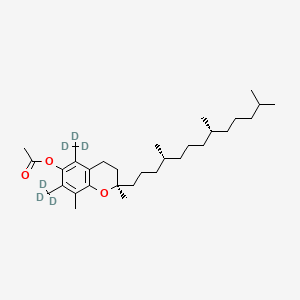
PROTRIPTYLINE-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Protriptyline-D3 is a deuterated form of protriptyline, a tricyclic antidepressant. This compound is used primarily in scientific research as a stable labeled internal standard for protriptyline testing or isotope dilution methods by gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC/MS) for clinical toxicology, forensic analysis, or urine drug testing .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Protriptyline-D3 involves the incorporation of deuterium atoms into the protriptyline molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions can vary, but generally involve the following steps:
N-Methylation:
Cyclization: Formation of the tricyclic structure through a series of cyclization reactions.
Purification: The final product is purified using chromatographic techniques to ensure the incorporation of deuterium atoms and the purity of the compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification systems to ensure high yield and purity. The production is carried out under strict quality control measures to meet the standards required for scientific research applications .
Análisis De Reacciones Químicas
Types of Reactions: Protriptyline-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: The deuterium atoms can be replaced with hydrogen atoms under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Conversion to non-deuterated protriptyline.
Substitution: Replacement of deuterium with hydrogen
Aplicaciones Científicas De Investigación
Protriptyline-D3 is widely used in scientific research for various applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of protriptyline in biological samples.
Biology: Employed in studies involving the metabolism and pharmacokinetics of protriptyline.
Medicine: Utilized in clinical toxicology and forensic analysis to detect and quantify protriptyline in biological fluids.
Industry: Used in the development and validation of analytical methods for drug testing and quality control .
Mecanismo De Acción
Protriptyline-D3, like its non-deuterated counterpart, acts by inhibiting the reuptake of norepinephrine and serotonin in the central nervous system. This leads to an increase in the synaptic concentration of these neurotransmitters, which helps alleviate symptoms of depression. The compound also blocks histamine H1 receptors, alpha-1 adrenergic receptors, and muscarinic receptors, contributing to its sedative, hypotensive, and anticholinergic effects .
Comparación Con Compuestos Similares
Protriptyline-D3 is part of the tricyclic antidepressant family, which includes compounds such as:
- Imipramine
- Desipramine
- Amitriptyline
- Nortriptyline
- Clomipramine
- Trimipramine
- Doxepin
Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which makes it a valuable tool in analytical chemistry for isotope dilution methods. This deuterated form provides enhanced stability and accuracy in quantitative analysis compared to its non-deuterated counterparts .
Propiedades
Número CAS |
136765-50-9 |
|---|---|
Fórmula molecular |
C19H21N |
Peso molecular |
266.402 |
Nombre IUPAC |
3-(11H-dibenzo[1,2-a:1/',2/'-e][7]annulen-11-yl)-N-(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C19H21N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3/i1D3 |
Clave InChI |
BWPIARFWQZKAIA-FIBGUPNXSA-N |
SMILES |
CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















